N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “n-[(4-bromothien-2-yl)methyl]-n-methylamine” from 4-Bromothiophene-2-carboxaldehyde and Methylamine has been described . Another example is the Suzuki cross-coupling reaction used to synthesize a variety of imine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “n-[(4-bromothien-2-yl)methyl]-n-methylamine” has a molecular weight of 206.1 and is stored at 2-8°C .Scientific Research Applications
Analytical Method Development
A method using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) was developed for detecting and quantifying 25B-NBOMe, a derivative of N-benzyl phenethylamines, showcasing the compound's significance in analytical toxicology (Poklis et al., 2014).
Material Synthesis and Structural Analysis
A synthesis process involving N-bromosuccinamide led to the creation of a compound with a 5-bromothiophen-2-yl substituent, demonstrating the compound's utility in the development of new materials and understanding molecular structures (Geiger et al., 2014).
Catalytic Process Analysis
The compound was used in a study investigating the palladium-catalyzed hydrolysis of imines, providing insights into the mechanisms of transition metal-catalyzed reactions and the role of pyridine nitrogen in these processes (Ahmad et al., 2019).
Optical Properties Research
Research involving derivatives of thiophene-2-aldazine showed nonlinear optical behavior, highlighting the compound's relevance in studying optical limiting properties and electronic interactions (Ghazzali et al., 2007).
Educational Purposes in Organic Synthesis
The compound served as a starting material in an undergraduate organic chemistry experiment, fostering student engagement in scientific research and honing experimental skills (Min, 2015).
properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNS/c1-11(8-2-3-8)5-9-4-7(10)6-12-9/h4,6,8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEFVZIJXJBHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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